molecular formula C9H19O4P B048526 Dimethyl (2-oxoheptyl)phosphonate CAS No. 36969-89-8

Dimethyl (2-oxoheptyl)phosphonate

Cat. No.: B048526
CAS No.: 36969-89-8
M. Wt: 222.22 g/mol
InChI Key: LQZCYXCHWNQBKX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethyl (2-oxoheptyl)phosphonate is a versatile reagent used in organic synthesis. It is primarily used as a reactant in various chemical reactions . The specific targets of this compound can vary depending on the reaction it is involved in.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it is used in the Beirut reaction for the preparation of phosphonylated quinoxaline dioxides . It is also used in the synthesis of pyrrolomorphinan derivatives as κ opioid agonists via cyclocondensation, Vilsmeier-Haack formylation, Horner-Wadsworth-Emmons reaction, and Kocienski-modified Julia olefination .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific reactions it is involved in. For example, it is used in the synthesis of C-glycosides amphiphiles via solvent-free Horner-Wadsworth-Emmons reaction with unprotected sugars . It is also used in the preparation of specific inhibitors of endocannabinoid biosynthesis .

Pharmacokinetics

Its physical properties such as boiling point (109 °c/04 mmHg) and density (107 g/mL at 25 °C) have been reported .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, it can lead to the formation of phosphonylated quinoxaline dioxides or specific inhibitors of endocannabinoid biosynthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its boiling point suggests that it is stable at room temperature but can be volatilized under reduced pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of heptanal with dimethyl phosphite in the presence of a base, such as sodium hydride, under controlled temperature conditions . The reaction typically proceeds as follows:

CH3(CH2)4CHO+P(OCH3)2HNaHCH3(CH2)4COCH2P(O)(OCH3)2\text{CH}_3(\text{CH}_2)_4\text{CHO} + \text{P(OCH}_3)_2\text{H} \xrightarrow{\text{NaH}} \text{CH}_3(\text{CH}_2)_4\text{COCH}_2\text{P(O)(OCH}_3)_2 CH3​(CH2​)4​CHO+P(OCH3​)2​HNaH​CH3​(CH2​)4​COCH2​P(O)(OCH3​)2​

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphonic acids, reduced phosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2-oxoheptyl)phosphonate is unique due to its specific alkyl chain length and functional groups, which confer distinct reactivity and applications compared to other phosphonates. Its ability to participate in a wide range of chemical reactions and its role as an intermediate in the synthesis of bioactive molecules make it a valuable compound in both research and industry .

Properties

IUPAC Name

1-dimethoxyphosphorylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZCYXCHWNQBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190463
Record name Dimethyl (2-oxoheptyl)phosphonate
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36969-89-8
Record name Dimethyl P-(2-oxoheptyl)phosphonate
Source CAS Common Chemistry
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Record name Dimethyl (2-oxoheptyl)phosphonate
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Record name Dimethyl (2-oxoheptyl)phosphonate
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Record name Dimethyl (2-oxoheptyl)phosphonate
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Synthesis routes and methods

Procedure details

A solution of 100 g. of dimethyl methylphosphonate in 670 ml. of anhydrous tetrahydrofuran is cooled to -78°C. under an argon atmosphere. To the cold solution are added dropwise under stirring and under argon atmosphere, 495 ml. of a 0.1M solution of n-butyllithium in tetrahydrofuran, maintaining the temperature at -70°C. When the addition is complete the reaction mixture is maintained under the same conditions for 10 additional minutes, a solution of 58 ml. of methyl caproate dissolved in 187 ml. of tetrahydrofuran is then carefully added, maintaining the temperature at -78°C. The reaction mixture is stirred at -78°C. for 2 hours followed by stirring for 4 hours at room temperature. The excess base is neutralized with acetic acid and the solvent is evaporated under high vacuo. The residue is dissolved in ether-water (1:1, 950 ml. each), the ethereal phase is separated, washed with water and dried over magnesium sulfate. The ether is evaporated and the residue is purified by vacuum distillation, thus obtaining the pure dimethyl 2-oxoheptylphosphonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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